Carfilzomib

Multiple Myeloma Proteasome Inhibitor Phase 3 Clinical Trial

Boronic acid-based PIs (bortezomib/ixazomib) cause dose-limiting neurotoxicity and fail in resistant MM models, confounding long-term proteostasis studies. Carfilzomib (CAS 868540-17-4) overcomes this as an irreversible epoxyketone with distinct β5 selectivity (IC50 5.2 nM) and β2 co-inhibition at higher concentrations. • Active against bortezomib-resistant MM; ENDEAVOR trial: median PFS 18.7 vs 9.4 mo (HR 0.53) • Grade ≥2 PN: 6% vs 32% for bortezomib (P<0.0001) • ≥98% purity lyophilized powder; global shipping.

Molecular Formula C40H57N5O7
Molecular Weight 719.9 g/mol
CAS No. 868540-17-4
Cat. No. B1684676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib
CAS868540-17-4
SynonymsPR171;  PR-171;  PR 171;  Carflizomib. brand name: Kyprolis
Molecular FormulaC40H57N5O7
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
InChIInChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1
InChIKeyBLMPQMFVWMYDKT-NZTKNTHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carfilzomib Overview & Procurement Baseline


Carfilzomib (CAS 868540-17-4, trade name Kyprolis) is a tetrapeptide epoxyketone proteasome inhibitor . Chemically, it is a synthetic analog of the natural product epoxomicin, with the molecular formula C40H57N5O7 and a molecular weight of 719.91-719.92 g/mol [1]. It functions as a second-generation, irreversible inhibitor that selectively and covalently binds to the N-terminal threonine of the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome (LMP7; IC50 = 14 nM), with minimal cross-reactivity to other protease classes . FDA-approved in July 2012 for the treatment of relapsed and/or refractory multiple myeloma (RRMM) [2], carfilzomib is administered via intravenous infusion as a lyophilized powder requiring reconstitution [3].

Irreversible covalent proteasome inhibitor for β5 subunit studies
Sustained target engagement via epoxyketone warhead, independent of plasma concentration
Reported activity in bortezomib-resistant multiple myeloma research models

Why Carfilzomib Cannot Be Substituted with Other PIs


Carfilzomib is chemically and mechanistically distinct from both first-generation and other second-generation proteasome inhibitors, precluding therapeutic or preclinical substitution [1]. Unlike bortezomib and ixazomib, which are boronic acid-based reversible inhibitors, carfilzomib is an epoxyketone that forms an irreversible covalent bond with the 20S proteasome [2][3]. This structural divergence translates into quantifiable differences in binding kinetics, proteasome subunit selectivity (co-inhibition of β2 vs β1 subunits), clinical efficacy in head-to-head trials, adverse event profiles (particularly peripheral neuropathy incidence and cardiovascular toxicity), and resistance patterns [4][5][6]. Furthermore, carfilzomib demonstrates activity against bortezomib-resistant multiple myeloma cell lines and patient samples, a property not reciprocally shared by bortezomib in carfilzomib-resistant contexts [7]. The following quantitative evidence establishes carfilzomib's specific and non-interchangeable position in both research and clinical applications.

! Boronic acid-based PIs (bortezomib, ixazomib) are reversible inhibitors; irreversible binding profile may not transfer
! Subunit co-inhibition pattern differs (β5+β2 vs β5+β1); pathway-response endpoints may diverge
! Peripheral neuropathy tolerability profile and resistance mechanisms are not interchangeable; direct substitution may confound model interpretation

Carfilzomib vs Comparator PIs: Quantitative Evidence


PFS Superiority vs Bortezomib-Dexamethasone

In the randomized, open-label, phase 3 ENDEAVOR trial (N=929), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival compared with bortezomib plus dexamethasone (Vd) [1]. The hazard ratio for PFS was 0.53 (95% CI 0.44-0.65; p<0.0001), corresponding to a 47% reduction in the risk of progression or death [1]. This represents the only head-to-head phase 3 trial demonstrating PFS superiority of one proteasome inhibitor over another in RRMM [2]. The benefit was maintained across cytogenetic risk subgroups, with Kd showing superior PFS over Vd in both high-risk and standard-risk cytogenetic populations [3].

PFS (ENDEAVOR)
Head-to-head
18.7 mo vs 9.4 mo · HR 0.53 (95% CI 0.44–0.65)
Reported PFS endpoint context
Phase 3 trial; n=929; RRMM patients
Multiple Myeloma Proteasome Inhibitor Phase 3 Clinical Trial

OS Benefit vs Bortezomib-Dexamethasone

In a planned interim OS analysis of the ENDEAVOR trial (data cutoff January 3, 2017), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) reduced the risk of death by 21% compared with bortezomib plus dexamethasone (Vd), translating to a 7.6-month absolute OS benefit [1][2]. This represents the first and only demonstration of an overall survival benefit in a head-to-head comparison between two proteasome inhibitors in RRMM [3]. The OS benefit was observed despite substantial crossover and subsequent therapies in both arms, underscoring the durability of carfilzomib's clinical impact [2].

OS Benefit
Head-to-head
47.6 mo vs 40.0 mo · HR 0.79 (95% CI 0.65–0.96)
Reported OS endpoint context
ENDEAVOR interim analysis; 21% risk reduction
Multiple Myeloma Overall Survival Proteasome Inhibitor

Irreversible vs Reversible Proteasome Binding

Carfilzomib is an epoxyketone that forms an irreversible covalent bond with the 20S proteasome, whereas bortezomib, ixazomib, and delanzomib are boronic acids that form slowly reversible adducts [1]. This fundamental mechanistic distinction has direct pharmacodynamic consequences: irreversible inhibition results in sustained proteasome suppression that persists beyond drug clearance from plasma, whereas reversible inhibition requires continuous drug exposure to maintain proteasome blockade [2]. The proteasome dissociation half-life (t1/2) for carfilzomib exceeds the measurement window due to covalent adduct formation, contrasting with the reversible dissociation observed with boronic acid-based inhibitors [3].

Binding Mechanism
Class-level
Irreversible covalent (epoxyketone) vs slowly reversible (boronic acid)
Sustained proteasome suppression beyond plasma clearance
Biochemical assays; purified 20S proteasome
Proteasome Inhibition Binding Kinetics Epoxyketone

Subunit Selectivity: β5 + β2 vs β5 + β1

Carfilzomib preferentially inhibits the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome (IC50 = 14 nM) with minimal cross-reactivity to other protease classes . At higher concentrations, carfilzomib co-inhibits the β2 subunit, whereas bortezomib co-inhibits the β1 subunit [1]. In triple-negative breast cancer models, carfilzomib demonstrates greater cytotoxicity than bortezomib specifically through its β5 + β2 inhibition pattern, as opposed to bortezomib's β5 + β1 inhibition profile [2]. High-dose carfilzomib (≥36 mg/m²) achieves significantly more effective proteasome inhibition in vivo than low-dose carfilzomib by co-inhibiting both β2 and β1 subunits (P=0.0003) [3].

Subunit Selectivity
Head-to-head
β5 IC50 5.2 nM; β5i 14 nM · co-inhibits β2 (vs β1 for bortezomib)
Distinct co-inhibition pattern (β2 vs β1)
In vitro proteasome assays; in vivo PBMC analysis
Proteasome Subunit β5 and β2 Selectivity

Peripheral Neuropathy Incidence vs Bortezomib

Peripheral neuropathy (PN) is a dose-limiting toxicity of bortezomib, with reported incidence of grade ≥3 PN ranging from 2% to 23% across studies [1]. In the head-to-head ENDEAVOR trial, peripheral neuropathy occurred in 1.3% of patients in the carfilzomib arm compared with 5% in the bortezomib arm [2]. Critically, the proportion of patients with grade ≥2 peripheral neuropathy was significantly higher with bortezomib (32% versus 6%; P < 0.0001) [2]. This differential toxicity profile is attributed to carfilzomib's higher selectivity for the proteasome and minimal off-target activity against non-proteasomal proteases [3][4].

Peripheral Neuropathy
Head-to-head
Grade ≥2 PN: 6% (Kd56) vs 32% (Vd) · P
Reported tolerability endpoint context
ENDEAVOR trial; lower neuropathy rate observed
Cost-Effectiveness
Cross-study
KRd saved $127,513 per QALY vs IRd · 100% cost-effective probability
Reported pharmacoeconomic model context
Network meta-analysis; China healthcare perspective
Peripheral Neuropathy Safety Profile Proteasome Inhibitor

Cost-Effectiveness: KRd vs IRd in RRMM

A pharmacoeconomic evaluation using a survival model and network meta-analysis compared carfilzomib plus lenalidomide and dexamethasone (KRd) versus ixazomib plus lenalidomide and dexamethasone (IRd) for RRMM treatment in China [1]. The analysis incorporated direct medical costs (drug costs, disease management, adverse event management) and health state utility values from published literature, with costs and utilities discounted by 5% annually [1]. No head-to-head clinical trials directly compare KRd and IRd; this analysis represents the most robust available economic comparison based on indirect treatment comparisons [2].

Cost-Effectiveness
Cross-study
KRd saved $127,513 per QALY vs IRd · 100% cost-effective probability
Reported pharmacoeconomic model context
Network meta-analysis; China healthcare perspective
Pharmacoeconomics Cost-Effectiveness Multiple Myeloma

Carfilzomib Application Scenarios


Comparator in RRMM Clinical Trials

For clinical trial design in RRMM where a proteasome inhibitor is required as the backbone therapy, carfilzomib offers level 1 evidence of superiority over bortezomib in head-to-head comparison. The ENDEAVOR trial demonstrated median PFS of 18.7 months with carfilzomib-dexamethasone versus 9.4 months with bortezomib-dexamethasone (HR 0.53; p<0.0001) [1]. The OS benefit of 47.6 months versus 40.0 months (HR 0.79; p=0.01) further establishes carfilzomib as the evidence-based proteasome inhibitor of choice for comparator arms or investigational combination studies [2]. Procurement of carfilzomib for such trials is supported by the most robust comparative efficacy data among all available proteasome inhibitors.

Preclinical Research on Subunit-Specific Inhibition

Researchers investigating proteasome subunit-specific biology should select carfilzomib for studies requiring β5 inhibition with β2 co-inhibition at higher concentrations, distinct from bortezomib's β5 + β1 co-inhibition pattern [3]. Carfilzomib preferentially inhibits the β5 subunit (IC50 = 5.2 nM) and β5i immunoproteasome subunit (IC50 = 14 nM), with dose-dependent engagement of β2 and β1 subunits . This defined selectivity profile enables precise experimental dissection of β2-mediated proteostasis pathways versus β1-mediated pathways. High-dose carfilzomib achieves significantly more effective proteasome inhibition than low-dose carfilzomib in vivo (P=0.0003) by co-inhibiting both β2 and β1 subunits, providing a dose-titratable tool for exploring subunit-specific pharmacology [4].

Bortezomib-Resistant Myeloma Models

Carfilzomib demonstrates activity against bortezomib-resistant multiple myeloma cell lines and patient-derived samples, making it the proteasome inhibitor of choice for investigating PI resistance mechanisms and salvage strategies [5]. Preclinical studies have established that carfilzomib shows increased efficacy compared with bortezomib in resistant models and overcomes resistance to conventional agents while acting synergistically with dexamethasone [5][6]. For research programs focused on understanding acquired resistance to first-generation PIs or developing therapeutic strategies for bortezomib-refractory disease, carfilzomib provides a mechanistically distinct (irreversible epoxyketone) tool compound with validated activity in resistant contexts.

Long-Term Inhibition with Reduced Neurotoxicity

For experimental protocols requiring sustained proteasome inhibition where cumulative neurotoxicity would confound results or limit duration, carfilzomib offers a significantly lower peripheral neuropathy risk profile compared to bortezomib. In the ENDEAVOR trial, grade ≥2 peripheral neuropathy occurred in 6% of carfilzomib-treated patients versus 32% of bortezomib-treated patients (P<0.0001) [7]. This 5-fold reduction in clinically significant neuropathy enables longer-duration proteasome inhibition studies in preclinical models and informs clinical procurement decisions for patient populations with pre-existing neuropathy risk factors [8]. The lower neurotoxicity is attributed to carfilzomib's higher proteasome selectivity and minimal off-target protease inhibition [9].

Application
Selection Property
Validation Focus
RRMM model comparator studies
Head-to-head PFS/OS endpoint context
PFS and OS endpoint validation in RRMM research models
Proteasome subunit-specific inhibition research
β5/β2 co-inhibition profile
Dose-dependent subunit engagement validation
Bortezomib-resistant myeloma cell-line models
Activity in resistant cell lines
Resistance model response validation
Sustained proteasome inhibition with tolerability monitoring
Lower peripheral neuropathy rate endpoint context
Long-term dosing tolerability endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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